molecular formula C10H15N3O4S B13274817 N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide

N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13274817
M. Wt: 273.31 g/mol
InChI Key: HSZUKQNDZVLHTP-UHFFFAOYSA-N
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Description

N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring and a 3-(methylamino)propyl chain attached to the sulfonamide nitrogen. Sulfonamides are a well-established class of compounds with diverse applications, including antimicrobial, diuretic, and enzyme inhibitory activities. The methylaminopropyl side chain may contribute to solubility and pharmacokinetic properties through hydrogen bonding or ionic interactions.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-[3-(methylamino)propyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-11-7-4-8-12-18(16,17)10-6-3-2-5-9(10)13(14)15/h2-3,5-6,11-12H,4,7-8H2,1H3

InChI Key

HSZUKQNDZVLHTP-UHFFFAOYSA-N

Canonical SMILES

CNCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-(methylamino)propylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-nitrobenzenesulfonyl chloride+3-(methylamino)propylamineThis compound\text{2-nitrobenzenesulfonyl chloride} + \text{3-(methylamino)propylamine} \rightarrow \text{this compound} 2-nitrobenzenesulfonyl chloride+3-(methylamino)propylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and an appropriate solvent such as ethanol.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is N-[3-(Methylamino)propyl]-2-aminobenzene-1-sulfonamide.

    Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile can yield a new sulfonamide derivative.

Scientific Research Applications

N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with specific proteins, potentially inhibiting their function.

Comparison with Similar Compounds

N-[3-(Methylamino)propyl]oxolane-2-carboxamide (CAS: 617-229-2)

Structural Highlights :

  • Replaces the 2-nitrobenzenesulfonamide group with a tetrahydrofuran-2-carboxamide moiety.
  • Retains the 3-(methylamino)propyl chain.

Key Differences :

  • Functional Groups : The carboxamide group (CONH) in place of sulfonamide (SO₂NH) reduces acidity, as sulfonamides are stronger acids due to the electron-withdrawing sulfonyl group.
  • Applications : Likely serves as a pharmaceutical intermediate, as seen in analogs like Alfuzosin Hydrochloride, which shares the tetrahydrofuran carboxamide structure .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Structural Highlights :

  • Features a thiophene ring and a hydroxyl group instead of the nitrobenzenesulfonamide core.
  • Shares the 3-(methylamino)propyl backbone.

Key Differences :

  • Electronic Effects : The thiophene ring (aromatic sulfur heterocycle) and alcohol group impart distinct electronic and solubility profiles compared to the nitro-sulfonamide system.

Alfuzosin Hydrochloride (CAS: 81403-68-1)

Structural Highlights :

  • Contains a 4-amino-6,7-dimethoxyquinazolinyl group and tetrahydrofuran carboxamide.
  • Utilizes a similar methylaminopropyl chain for linkage.

Key Differences :

  • Core Structure : The quinazoline ring system, common in alpha-blockers, contrasts with the nitrobenzene motif.
  • Pharmacology : Clinically used for benign prostatic hyperplasia (BPH), highlighting divergent therapeutic targets compared to sulfonamides .

Lauryl Methylamino Propionate (CAS: 67801-62-1)

Structural Highlights :

  • Amphiphilic structure with a dodecanamide (C12) chain and propionate group.

Key Differences :

  • Functionality : Designed as a surfactant (antistatic agent) in cosmetics, emphasizing hydrophobicity from the lauryl chain versus the aromatic nitro group in the target compound.
  • Applications: Demonstrates how methylaminopropyl derivatives are tailored for industrial uses rather than pharmaceutical activity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Applications Reference
N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide 2-Nitrobenzenesulfonamide Sulfonamide, Nitro, Methylaminopropyl Assumed pharmaceutical R&D -
N-[3-(Methylamino)propyl]oxolane-2-carboxamide Tetrahydrofuran-2-carboxamide Carboxamide, Oxolane Pharmaceutical intermediate
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, Alcohol Alcohol, Methylaminopropyl Impurity in contraceptives
Alfuzosin Hydrochloride Quinazolinyl, Tetrahydrofuran Carboxamide, Quinazoline Alpha-blocker (BPH treatment)
Lauryl Methylamino Propionate Dodecanamide, Propionate Amphiphilic structure Cosmetic antistatic agent

Research Findings and Implications

  • Solubility and Bioavailability : The sulfonamide group’s acidity may improve water solubility relative to lauryl-based surfactants, which prioritize lipid compatibility .
  • Regulatory Considerations: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored as impurities, underscoring the need for stringent purity assessments in drug development .

Biological Activity

N-[3-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide compound with notable potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄N₄O₃S, with a molecular weight of approximately 302.30 g/mol. The compound features a sulfonamide group, a nitro group, and a methylamino propyl side chain, contributing to its reactivity and biological interactions.

Biological Activities

This compound exhibits various biological activities primarily attributed to its sulfonamide moiety. These activities include:

  • Antimicrobial Properties : Like many sulfonamides, this compound may inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation.
  • Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to structural similarities with other bioactive compounds.
  • Enzyme Inhibition : Investigations into its binding affinity and inhibitory effects on various biological targets are ongoing.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves:

  • Starting Materials : Utilizing 2-nitrobenzenesulfonyl chloride and 3-(methylamino)propylamine.
  • Reactions : The reaction typically proceeds via nucleophilic substitution to form the desired sulfonamide.
  • Purification : The product is purified through recrystallization or chromatography to obtain high yields.

Interaction Studies

Recent studies have focused on the interaction of this compound with various biological targets. Key findings include:

  • Binding Affinity : The compound shows significant binding affinity towards certain enzymes involved in metabolic pathways.
  • Inhibitory Effects : It has been noted to inhibit specific kinases involved in cancer progression.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique features of this compound that may enhance its efficacy:

Compound NameStructure FeaturesPrimary Use
This compoundNitro group, methylamino propyl side chainPotential antimicrobial/antitumor
SulfamethoxazoleSulfonamide groupAntibacterial
SulfadiazineSulfonamide groupAntibacterial
NitrosulfamethoxazoleNitro and sulfonamide groupsEnhanced antibacterial

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
  • Antitumor Potential : Research indicated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

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